Temporin-SHf
Description
Overview of Naturally Occurring Antimicrobial Peptides
Naturally occurring AMPs are typically short chains of amino acids, generally composed of fewer than 50 residues. nih.govnumaferm.com They are produced by all known living species and play a vital role in innate immunity. mdpi.com In vertebrates, prominent families of AMPs include defensins and cathelicidins. nih.govfrontiersin.org A key feature of many AMPs is their cationic nature, which facilitates interaction with the negatively charged membranes of microbes. mdpi.com Their primary mechanism of action often involves the disruption of the microbial cell membrane, leading to cell death. numaferm.com This mode of action is considered less likely to induce resistance compared to traditional antibiotics that often target specific cellular processes. numaferm.comfrontiersin.org
The skin of amphibians, particularly frogs, is an exceptionally rich source of a diverse array of AMPs. mdpi.comfrontiersin.org These peptides are stored in granular glands and can be released in response to injury or stress. frontiersin.org Amphibian-derived AMPs are noted for their broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and protozoa. mdpi.commdpi.com Structurally, they are often cationic and adopt amphipathic α-helical conformations, which are crucial for their membrane-disrupting activities. mdpi.commdpi.com Well-known examples of amphibian AMP families include the magainins, brevinins, and temporins. mdpi.comasm.org
Short linear antimicrobial peptides, typically those with 30 or fewer amino acid residues, have garnered considerable interest as therapeutic candidates. nih.gov Their smaller size offers several advantages, including greater stability and reduced susceptibility to proteolytic degradation compared to larger peptides. nih.govresearchgate.net These attributes, combined with their potent antimicrobial activity and lower production costs, make them attractive for development into new anti-infective agents. nih.gov The therapeutic potential of short AMPs extends to various applications, including medicine, agriculture, and the food industry. nih.gov
General Characteristics of Amphibian-Derived Peptides
Discovery and Initial Characterization of Temporin-SHf
This compound stands out as a unique member of the temporin family of antimicrobial peptides.
This compound was first isolated and cloned from the skin secretions of the Saharan frog, Pelophylax saharica. nih.govsci-hub.boxnih.gov This discovery highlighted the vast and largely untapped reservoir of novel bioactive compounds within amphibian skin. researchgate.net The identification of this compound added to the growing family of temporins, which are predominantly found in ranid frogs. researchgate.netiiarjournals.org
This compound possesses several structural features that distinguish it from other members of the temporin family. nih.govnih.gov While genetically related to other temporins, it exhibits no more than 38% sequence identity with them. nih.gov
One of the most remarkable characteristics of this compound is its ultra-short length, consisting of only eight amino acid residues. nih.govresearchgate.net This makes it the smallest known natural linear antimicrobial peptide. nih.govresearchgate.net Its amino acid sequence is FFFLSRIFa, indicating a C-terminal amidation. nih.govnih.gov Furthermore, this compound is distinguished by its exceptionally high content of phenylalanine (Phe), which constitutes 50% of its residues. nih.govresearchgate.net This is the highest percentage of phenylalanine found in any known peptide or protein. nih.gov The peptide is also highly hydrophobic, with a hydrophobicity of 75%. nih.govbiosynth.com Despite its small size and high hydrophobicity, this compound demonstrates broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria, as well as yeasts, without showing hemolytic activity. nih.govnih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | FFFLSRIF-NH2 | nih.govbiosynth.com |
| Number of Residues | 8 | nih.govresearchgate.net |
| Molecular Weight | 1,075.3 g/mol | biosynth.com |
| Net Charge | +1 | nih.gov |
| Hydrophobicity | 75% | nih.govbiosynth.com |
| Phenylalanine Content | 50% | nih.govnih.govbiosynth.com |
Table 2: Structural Characteristics of this compound
| Feature | Description | Source |
| Secondary Structure (in solution) | Random coil | nih.gov |
| Secondary Structure (in micelles) | α-helical (from residue 3 to 8) | nih.govnih.gov |
| Amphipathicity | Non-amphipathic α-helix | nih.govacs.org |
| Bioactive Conformation | Helical structure at the C-terminus (Phe3 to Phe8) | sci-hub.boxresearchgate.net |
Unique Structural Attributes among Temporin Family Members
Hydrophobic Character
The hydrophobicity of a peptide is a critical determinant of its antimicrobial activity, influencing its interaction with and disruption of microbial cell membranes. This compound is distinguished by its exceptionally high hydrophobicity. nih.govnih.gov With a hydrophobicity of 75%, it is considered one of the most hydrophobic peptides among prioritized natural short antimicrobial peptides (SAMPs). researchgate.netsci-hub.box This high degree of hydrophobicity is primarily due to the abundance of phenylalanine residues in its short sequence. nih.gov
The hydrophobic character of this compound is fundamental to its mechanism of action. It facilitates the peptide's penetration into the hydrophobic core of microbial membranes. nih.gov Unlike many other AMPs that exhibit an amphipathic structure with distinct polar and nonpolar faces, this compound folds into a non-amphipathic α-helix upon binding to microbial membrane mimetics. nih.gov This structural feature, combined with its hydrophobicity, allows it to disrupt the acyl chain packing of the lipid bilayer, leading to membrane disintegration through a detergent-like effect, likely via the carpet mechanism. nih.govnih.gov
Rationale for Academic Investigation of this compound
The unique properties of this compound have made it a subject of significant academic interest, particularly in the fields of antimicrobial and anticancer drug development.
Addressing Challenges in Antimicrobial and Anticancer Drug Development
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. oup.com Similarly, the need for more effective and targeted cancer therapies remains a critical area of research. This compound has emerged as a promising candidate in both arenas.
Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts, makes it an attractive template for new antibiotics. nih.govmedchemexpress.com Research has shown that this compound is effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Furthermore, recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxicity towards human cancer cells while remaining non-toxic to non-tumorigenic cells. nih.gov The peptide has been shown to inhibit the proliferation and migration of A549 lung cancer cells and induce apoptosis. nih.gov This dual antimicrobial and anticancer potential drives much of the research into this compound and its analogs.
Advantages of Short, Compositionally Simple Peptides for Research
The development of peptide-based therapeutics has often been hindered by high manufacturing costs and potential issues with bioavailability. nih.govoup.com Short and compositionally simple peptides like this compound offer significant advantages in overcoming these hurdles.
Their small size and straightforward amino acid sequence make them easier and more economical to synthesize compared to larger, more complex peptides. nih.govoup.com This facilitates structure-activity relationship (SAR) studies, where researchers can systematically modify the peptide's sequence to enhance its activity, stability, and selectivity. oup.comresearchgate.net For instance, the short length and simple composition of this compound make it an excellent model for rational drug design, allowing for targeted modifications to improve its therapeutic properties. nih.govnih.gov The ease of synthesis and modification makes these peptides ideal starting materials for generating new antimicrobial and anticancer agents. mdpi.com
Detailed Research Findings
| Finding | Organism(s) | Key Result | Reference |
|---|---|---|---|
| Antimicrobial Spectrum | Gram-positive and Gram-negative bacteria, yeasts | This compound exhibits broad-spectrum activity, with notable efficacy against B. megaterium, S. aureus, and E. coli. | nih.gov |
| Mechanism of Action | Bacterial cells | Disrupts the acyl chain packing of anionic lipid bilayers, causing membrane disintegration via a detergent-like effect. | nih.govnih.gov |
| Structural Analysis | In membrane-mimicking environments (SDS and DPC micelles) | Adopts a well-defined non-amphipathic α-helical structure from residue 3 to 8. | nih.gov |
| Anticancer Activity | A549 lung cancer cells | Inhibits proliferation and migration, and induces apoptosis. Cytotoxic to cancer cells but not non-tumorigenic cells. | nih.gov |
| Stability Enhancement | Engineered analog [L4C, I7C]this compound | Introduction of a disulfide bond improved proteolytic stability compared to the native peptide. | sci-hub.boxnih.gov |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FFFLSRIF |
Origin of Product |
United States |
Ii. Structural Elucidation and Conformational Dynamics of Temporin Shf
Primary Amino Acid Sequence Analysis
The primary structure of Temporin-SHf is a critical determinant of its antimicrobial properties. With the sequence FFFLSRIF-amide, it is the smallest known natural linear antimicrobial peptide, comprising only eight amino acid residues. nih.govnih.gov This minimalist composition, however, belies a sophisticated architecture optimized for microbial interaction.
Hydrophobicity and Cationicity Contributions to Peptide Functionality
The functionality of this compound is a delicate balance between its hydrophobicity and cationicity. The peptide possesses a high degree of hydrophobicity, with a grand average of hydropathicity (GRAVY) value of 1.775, and 75% of its residues being hydrophobic. nih.govnih.gov This pronounced hydrophobicity, largely due to the four phenylalanine residues, is essential for its ability to partition into and disrupt the lipid bilayer of microbial membranes. nih.govnih.gov
At neutral pH, this compound carries a net positive charge of +2, conferred by the arginine and the N-terminal amino group. nih.govnih.gov This cationic nature is the primary driver for its initial interaction with the anionic components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. acs.org The balance between its strong hydrophobicity and discrete positive charge allows this compound to effectively target and permeabilize microbial membranes, leading to cell death, while exhibiting no significant hemolytic activity against host cells. nih.govnih.gov This selective toxicity underscores the refined interplay between these two fundamental physicochemical properties.
| Property | Value/Description | Source(s) |
| Amino Acid Sequence | FFFLSRIF-amide | medchemexpress.com |
| Number of Residues | 8 | nih.govnih.gov |
| Net Charge (at neutral pH) | +2 | nih.govnih.gov |
| Hydrophobic Residue Content | 75% | nih.govird.fr |
| Phenylalanine Content | 50% | nih.govird.fr |
| Grand Average of Hydropathicity (GRAVY) | 1.775 | nih.gov |
Secondary Structure Characterization in Diverse Environments
The biological activity of this compound is intrinsically linked to its ability to adopt different secondary structures depending on its environment. This conformational flexibility is a hallmark of many antimicrobial peptides, allowing them to remain inactive in the host's aqueous environment and adopt a functionally active structure upon encountering a microbial membrane.
Circular Dichroism (CD) Spectroscopy Studies
Circular Dichroism (CD) spectroscopy has been a pivotal tool in characterizing the secondary structure of this compound in various milieus. nih.govnih.gov These studies have revealed a remarkable environmental-dependent conformational plasticity.
In aqueous solutions, such as water or phosphate-buffered saline (PBS), the CD spectrum of this compound is characteristic of a random coil or an unordered structure. nih.govnih.govresearchgate.net This is evidenced by a strong negative band observed around 191 nm. nih.govresearchgate.net The lack of a defined structure in an aqueous environment is thought to prevent non-specific aggregation and interaction with host cells, contributing to its low hemolytic activity. researchgate.netsci-hub.box
Upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) or dodecyl phosphocholine (B91661) (DPC) micelles, this compound undergoes a significant conformational change. nih.govnih.govacs.org The CD spectra in these environments show a distinct shift, indicative of the formation of an α-helical structure. nih.govmdpi.comnih.gov Specifically, a strong positive band appears around 195 nm and a strong negative band near 206 nm. nih.gov Although the typical second minimum around 222 nm for an α-helix is not always clearly visible, which may be due to the aromatic contribution of the numerous phenylalanine residues, NMR spectroscopy has confirmed a well-defined non-amphipathic α-helical structure from residue 3 to 8 when bound to micelles. nih.govnih.gov This induced helical conformation is crucial for the peptide's ability to insert into and disrupt the microbial membrane, ultimately leading to cell lysis. nih.govacs.org
| Environment | Dominant Secondary Structure | Key CD Spectral Features | Source(s) |
| Aqueous Solution (Water, PBS) | Unstructured / Random Coil | Strong negative band around 191 nm | nih.govnih.govresearchgate.netresearchgate.net |
| Membrane-Mimicking Micelles (SDS, DPC) | α-Helix | Strong positive band ~195 nm, strong negative band ~206 nm | nih.govnih.govmdpi.comacs.org |
| Trifluoroethanol (TFE) | α-Helix | Helical conformation induced | mdpi.com |
Unstructured Conformation in Aqueous Solutions
Nuclear Magnetic Resonance (NMR) Spectroscopy and Molecular Dynamics Simulations
The three-dimensional structure of this compound has been extensively studied using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics (MD) simulations. nih.govnih.gov These techniques have been crucial in understanding its conformational state, particularly its transition from a disordered state in aqueous solutions to a structured form in membrane-mimicking environments. nih.govsci-hub.boxresearchgate.net In solution, this compound does not exhibit a preferred conformation, remaining largely unstructured. nih.govsci-hub.box However, upon interaction with environments that mimic biological membranes, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, the peptide undergoes a significant conformational change. nih.govnih.govnih.gov
Circular Dichroism (CD) and NMR spectroscopy, coupled with restrained molecular dynamics calculations, have conclusively shown that this compound adopts a well-defined α-helical structure when bound to membrane mimetics like SDS or DPC micelles. nih.govnih.govthaiscience.info This helical conformation is consistently identified as spanning from the Phenylalanine at position 3 (Phe-3) to the Phenylalanine at position 8 (Phe-8). nih.govnih.govsci-hub.boxresearchgate.net
The determination of this helical segment is supported by several lines of NMR evidence. The chemical shift index (CSI) plot for the alpha-protons (CαH) shows negative values for the consecutive residues from Phe-3 to Phe-8, which is a strong indicator of a helical fold. sci-hub.box Further evidence is derived from Nuclear Overhauser Effect (NOE) spectroscopy, which detects spatial proximities between protons. The observation of specific NOE connectivities, such as those between adjacent residues (dαN(i, i+1)) and those separated by several positions in the sequence (dαN(i, i+2)), confirms the helical turn. researchgate.net
| Technique/Analysis | Observation | Conclusion | References |
|---|---|---|---|
| Chemical Shift Index (CSI) | Consecutive negative Δδ values for CαH protons. | Indicates the presence of a stable helical fold in the Phe-3 to Phe-8 region. | sci-hub.box |
| NOESY | Detection of dαN(i, i+1) and dαN(i, i+2) connectivities. | Confirms the spatial proximity of residues consistent with an α-helical conformation. | researchgate.net |
| Amide Proton Temperature Coefficients (dδ/dT) | Low dδ/dT values for amide protons from Ser-5 to the C-terminus. | Suggests these protons are involved in stable intramolecular hydrogen bonding, a hallmark of helical structures. | sci-hub.box |
To understand how this compound interacts with and disrupts microbial membranes, its orientation and depth of penetration into model membranes have been investigated using NMR with paramagnetic probes. nih.gov Studies using relaxation enhancement caused by paramagnetic agents like manganese ions (Mn²⁺) and 5-doxyl stearic acid show that the peptide orients itself nearly parallel to the surface of the micelle. nih.govacs.orgmdpi.com This parallel orientation is a common feature observed for many membrane-active peptides. acs.orgmdpi.com
Despite this surface-parallel alignment, the peptide does not simply rest on the membrane exterior. The data indicate that the helical structure penetrates into the hydrophobic interior of the micelle. nih.govnih.gov This penetration is not uniform; the hydrophobic face of the helix inserts into the acyl chain region of the membrane mimic, while the more polar residues remain closer to the water-micelle interface. nih.govacs.org This specific mode of interaction, involving both surface alignment and partial penetration, is believed to be critical for its mechanism of action, allowing it to disrupt the packing of lipid acyl chains. nih.gov
The stability of the α-helical structure of this compound in a membrane environment is largely attributed to its compact hydrophobic core. nih.govacs.org The sequence of this compound is unusually rich in hydrophobic and aromatic residues, particularly Phenylalanine, which constitutes 50% of the peptide. nih.gov When the peptide folds into its helical conformation, these bulky side chains are positioned on one face of the helix. nih.govacs.org The structure is stabilized by extensive interactions between these aliphatic and aromatic side chains, which pack together to form a stable hydrophobic core that minimizes contact with the aqueous environment and favorably interacts with the lipidic core of the membrane. nih.govacs.org
Orientation and Penetration into Model Membranes
Advanced Structural Insights
Helical Wheel Projections and Amphiphilicity Analysis
Helical wheel projections are used to visualize the distribution of hydrophobic and hydrophilic residues along the helical axis. When the sequence of this compound is plotted on a Schiffer-Edmundson helical wheel, it reveals a poorly amphipathic, or even non-amphipathic, character. nih.govnih.gov Unlike classic amphipathic helices where polar and non-polar residues are segregated onto opposite faces, the two polar residues of this compound, Serine-5 (Ser-5) and Arginine-6 (Arg-6), are not clustered together on a distinct hydrophilic face. nih.gov
This low amphipathicity is a distinguishing feature. mdpi.com The high hydrophobicity (approximately 75%) and the distribution of residues result in a helix where one face is dominated by a compact hydrophobic core, which is responsible for its penetration into the membrane. nih.govnih.gov The presence of the two polar residues within this otherwise highly hydrophobic structure is thought to enhance its membrane-perturbing efficacy. nih.gov
| Property | Description | References |
|---|---|---|
| Sequence | FFFLSRIF-NH₂ | nih.gov |
| Helical Wheel Projection | Shows poor segregation of polar (Ser-5, Arg-6) and non-polar residues. | nih.gov |
| Amphipathicity | Considered non-amphipathic or poorly amphipathic. | nih.govnih.gov |
| Hydrophobicity ( | High (approx. 75%). | nih.govthaiscience.info |
| Hydrophobic Moment (<µH>) | Low, consistent with low amphipathicity. | mdpi.com |
Conformational Stability Studies
The bioactive helical conformation of this compound is fragile and highly dependent on its environment. researchgate.net The peptide is unstructured in aqueous solutions and only adopts its stable helical fold upon interacting with a membrane-mimetic environment. sci-hub.boxresearchgate.net This inherent instability presents a challenge for its potential applications.
To address this, disulfide engineering strategies have been employed to stabilize the bioactive helical conformation. sci-hub.boxnih.gov In one study, the functionally non-critical Leu-4 and Ile-7 residues, which are located at the i and i+3 positions of a helical turn, were mutated to Cysteine residues to create an analogue, [L4C, I7C]this compound. sci-hub.boxnih.gov This modification allows for the formation of a covalent disulfide bond, which "locks" the peptide into its helical structure. NMR studies confirmed that this engineered peptide adopts the desired helical conformation from Phe-3 to Phe-8 even in the absence of a membrane-mimetic environment. sci-hub.boxnih.gov Such studies demonstrate that the inherent conformational flexibility can be overcome through rational design, improving the stability of the peptide while retaining its structural features. sci-hub.boxnih.gov
Impact of Proteolytic Degradation
A primary obstacle for the development of this compound as a therapeutic agent is its vulnerability to proteolytic degradation. sci-hub.boxresearchgate.net Like many small antimicrobial peptides, its linear structure and specific amino acid sequence make it a target for various proteases found in biological environments, such as human serum. sci-hub.box This susceptibility can lead to a rapid loss of its bioactive conformation and, consequently, its antimicrobial activity. sci-hub.box
Research has demonstrated that this compound is readily degraded by enzymes like trypsin and the complex mixture of proteases present in serum. nih.govsci-hub.box Studies tracking the integrity of the peptide over time in the presence of these enzymes show a significant reduction in the amount of intact this compound. This degradation confirms that the peptide's stability is a major concern for its potential application. sci-hub.boxresearchgate.net The rapid breakdown of the peptide underscores the necessity of structural modifications to protect it from enzymatic action and prolong its functional lifetime. sci-hub.box
Table 1: Proteolytic Degradation of this compound This table summarizes the findings on the stability of native this compound when exposed to proteolytic enzymes. The data is based on the percentage of intact peptide remaining after a specific incubation period.
| Enzyme Source | Incubation Time | Percentage of Intact this compound Remaining | Reference |
| Trypsin | 240 min | < 20% | sci-hub.boxresearchgate.net |
| Human Serum | 240 min | ~ 40% | sci-hub.boxresearchgate.net |
Strategies for Conformation Stabilization (e.g., Disulfide Engineering)
To overcome the inherent instability of this compound, various strategies for conformational stabilization have been explored. nih.govsci-hub.box The primary goal of these strategies is to lock the peptide into its bioactive α-helical conformation, which is crucial for its membrane-disrupting activity, and to protect it from proteolytic enzymes. sci-hub.boxresearchgate.net
Disulfide Engineering: A prominent and successful strategy has been disulfide engineering. nih.gov This involves the site-specific substitution of amino acids with cysteine residues to introduce an intramolecular disulfide bond. nih.govsci-hub.box For this compound, the functionally non-critical Leu4 and Ile7 residues, located at the i and i+3 positions of its helical structure, were mutated to cysteines. nih.govx-mol.net This creates a covalent disulfide bridge that stabilizes the α-helical conformation, spanning from Phe3 to Phe8, even in an aqueous environment where the native peptide would be unstructured. nih.govsci-hub.boxresearchgate.net
This engineered analogue, [L4C, I7C]this compound, has been synthesized and extensively studied. nih.govsci-hub.box Spectroscopic analysis confirmed that the disulfide bond successfully locks the peptide in its desired helical structure. nih.gov Crucially, this modification significantly enhances the peptide's resistance to proteolytic degradation by both trypsin and serum proteases when compared to the native this compound. nih.govsci-hub.boxresearchgate.net The stabilized peptide retains broad-spectrum antimicrobial activity, making it a more robust candidate for further development. nih.govsci-hub.box
Table 2: Enhanced Stability of Engineered this compound Analogue This table compares the proteolytic stability of the native this compound with its disulfide-stabilized analogue, [L4C, I7C]this compound.
| Peptide | Enzyme Source | Incubation Time | Percentage of Intact Peptide Remaining | Reference |
| This compound | Trypsin | 240 min | < 20% | sci-hub.boxresearchgate.net |
| [L4C, I7C]this compound | Trypsin | 240 min | > 80% | sci-hub.boxresearchgate.net |
| This compound | Human Serum | 240 min | ~ 40% | sci-hub.boxresearchgate.net |
| [L4C, I7C]this compound | Human Serum | 240 min | ~ 75% | sci-hub.boxresearchgate.net |
Other potential strategies for improving the stability of temporin peptides include the incorporation of unnatural D-amino acids to reduce susceptibility to proteases and N-terminal acetylation or backbone cyclization to protect the peptide termini from exopeptidases. researchgate.netacs.orgmdpi.com These approaches, combined with the proven success of disulfide engineering, offer a toolkit for optimizing the structural and functional properties of this compound.
Iii. Mechanistic Investigations of Temporin Shf Action
Interactions with Microbial and Eukaryotic Cell Membranes
Temporin-SHf's mode of action is centered on its ability to perturb the physical structure of cell membranes, a process that has been extensively studied using model membrane systems and live bacterial cells. nih.govmedchemexpress.comnih.gov
Differential Scanning Calorimetry (DSC) is a powerful tool used to study the thermotropic behavior of lipid bilayers and how this behavior is altered by the introduction of molecules like this compound. nih.govacs.orgnih.gov These studies provide insights into the peptide's interaction with the lipid components of cell membranes.
DSC experiments have demonstrated that this compound selectively interacts with and perturbs anionic lipid bilayers, which are characteristic of bacterial membranes. nih.govmedchemexpress.comnih.gov In contrast, its effect on zwitterionic lipid bilayers, which serve as models for mammalian cell membranes, is minimal. nih.govnih.govird.fr This selectivity is a key factor in the peptide's ability to target microbial cells while exhibiting low hemolytic activity. nih.govbiosynth.comthaiscience.info
Studies using multilamellar vesicles (MLVs) composed of dimyristoylphosphatidylglycerol (DMPG), a negatively charged phospholipid, show that this compound significantly alters the lipid's phase transition profile. nih.gov The peptide's interaction with these anionic model membranes suggests a strong electrostatic component to its binding, which is the initial step in its membranolytic action. This interaction is further supported by findings that related temporins, like Temporin-SHa, also show a selective and strong binding to anionic DMPG large unilamellar vesicles (LUVs) as confirmed by surface plasmon resonance (SPR). ird.fr
| Parameter | DMPC (Zwitterionic) MLVs | DMPG (Anionic) MLVs | Reference |
| Interaction with this compound | Minimal perturbation observed. | Significant alteration of the thermotropic phase behavior. | nih.gov |
| Interpretation | Low affinity for models of eukaryotic membranes. | High affinity for models of bacterial membranes. | nih.govnih.gov |
This table summarizes the differential interaction of this compound with model lipid bilayers as observed in DSC studies.
The interaction of this compound with anionic lipid bilayers leads to a significant disruption of the acyl chain packing within the membrane. nih.govmedchemexpress.combiosynth.com DSC thermograms of DMPG MLVs in the presence of this compound show a dose-dependent broadening and eventual disappearance of the main phase transition peak. nih.gov This indicates that the peptide inserts into the lipid bilayer, disordering the organized arrangement of the phospholipid acyl chains. nih.govnih.gov This disruption compromises the integrity of the membrane, leading to increased permeability. nih.govmedchemexpress.comnih.gov The proposed mechanism suggests that this disruption triggers the formation of local cracks, leading to membrane disintegration through a detergent-like effect, likely following a "carpet" model. nih.govnih.govthaiscience.info
The disruptive interaction of this compound with the bacterial membrane leads to its permeabilization, allowing the leakage of intracellular contents and the collapse of the membrane's electrochemical potential. nih.govnih.govresearchgate.net
A key consequence of this compound-induced membrane disruption is the leakage of cellular components. nih.govird.fr This has been demonstrated using E. coli strains that constitutively express the enzyme β-galactosidase. nih.gov Upon exposure to this compound at concentrations around its minimum inhibitory concentration (MIC), the bacterial cytoplasmic membrane becomes permeable, allowing the large β-galactosidase molecule (approximately 540 kDa) to leak out. nih.govird.fr The release of such a large molecule suggests that the peptide does not form discrete, stable pores of a specific size but rather causes a more generalized disruption or disintegration of the membrane, consistent with a detergent-like mechanism. nih.govnih.govird.fr
| Peptide | Concentration (µM) | Observation | Reference |
| This compound | 30 (MIC) | ~85% hydrolysis of ONPG after 120 min, indicating significant membrane permeabilization. | nih.gov |
| This compound | 30 and 100 | Leakage of β-galactosidase from E. coli ML-35p cells after 60 minutes. | nih.gov |
| Dermaseptin B2 | 10 | Comparable β-galactosidase leakage to [K3]SHa, a potent temporin analog. | ird.fr |
| Melittin | 10 | Minimal β-galactosidase leakage, suggesting a different (pore-forming) mechanism. | nih.govird.fr |
This table presents data on the release of intracellular components induced by this compound and control peptides.
The integrity of the bacterial cytoplasmic membrane is crucial for maintaining the proton motive force and the membrane potential. researchgate.netnih.gov this compound and its analogs have been shown to cause a rapid collapse of this membrane potential in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. researchgate.netresearchgate.net This is typically measured using potential-sensitive fluorescent dyes like DiSC3(5). researchgate.netnih.gov The dissipation of the membrane potential is a critical event in the peptide's bactericidal action, as it disrupts essential cellular processes that rely on the membrane's electrochemical gradient. researchgate.netacs.org Functional assays have consistently revealed that the bactericidal effects of temporins, including this compound and its paralogs like Temporin-SHe, are directly linked to this membrane depolarization and permeabilization. researchgate.netnih.govird.fr
Release of Intracellular Components (e.g., β-galactosidase leakage)
High-Resolution Imaging of Membrane Damage (e.g., Electron Microscopy)
High-resolution imaging techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have provided direct visual evidence of the profound structural damage this compound and its analogs inflict upon microbial and cancer cell membranes.
Studies using SEM on Staphylococcus aureus treated with temporin-SHe, a related peptide, revealed significant alterations to the bacterial cell envelope architecture. mdpi.com Compared to the smooth, intact surfaces of untreated control bacteria, peptide-treated cells exhibited notable damage, including the formation of protuberances and cracks in the cell envelope. mdpi.com It's estimated that a significant percentage of bacteria (78-82%) show such damage after treatment. mdpi.com Similarly, TEM analysis has shown that temporins can cause membrane breakage, leading to the leakage of intracellular components. mdpi.com These imaging studies confirm a membranolytic mechanism of action, where the peptide directly compromises the physical integrity of the cell membrane. mdpi.comnih.gov
Molecular Targets and Signaling Pathways in Cellular Contexts
Beyond direct membrane lysis, this compound engages with specific intracellular components and triggers signaling cascades that culminate in apoptosis, particularly in cancer cells.
A key aspect of this compound's anticancer activity is its ability to compromise the integrity of lysosomes within cancer cells. researchgate.netnih.govresearchgate.net Lysosomes are acidic organelles containing a host of degradative enzymes. Research has shown that this compound treatment leads to a loss of lysosomal integrity. researchgate.netresearchgate.net This disruption is significant because the release of lysosomal contents, such as cathepsins, into the cytoplasm can trigger a cascade of events leading to cell death. Assays measuring neutral red uptake (NRU), which accumulates in healthy lysosomes, have demonstrated a significant decrease in cell viability, indicating a loss of lysosomal integrity in cancer cells like the A549 lung cancer cell line upon exposure to this compound. researchgate.net This effect on lysosomes is a critical component of its cytotoxic mechanism against tumor cells. researchgate.netnih.govresearchgate.net
This compound is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway. researchgate.netnih.govontosight.ai This pathway is a central route for programmed cell death. The molecular mechanism involves the peptide triggering caspase-dependent apoptosis. researchgate.netnih.gov After initial membrane interaction and potential internalization, this compound targets the mitochondria. mdpi.com This interaction leads to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. mdpi.com This release initiates the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, which then orchestrates the systematic dismantling of the cell, characteristic of apoptosis. mdpi.com This intrinsic mitochondrial pathway is a confirmed mechanism by which this compound kills cancer cells. researchgate.netnih.govresearchgate.net
Anti-angiogenic Mechanisms (e.g., HUVEC differentiation inhibition)
The anti-angiogenic properties of this compound have been demonstrated through its inhibitory effects on the crucial processes of endothelial cell differentiation and blood capillary formation. researchgate.netnih.govdntb.gov.ua Angiogenesis, the development of new blood vessels, is a fundamental process that can be co-opted by tumors to support their growth and metastasis. frontiersin.org The capacity of this compound to disrupt this process highlights a significant aspect of its potential antitumor activity. researchgate.netnih.gov
Research utilizing an in vitro angiogenesis assay with Human Umbilical Vein Endothelial Cells (HUVECs) has provided direct evidence of this compound's angiostatic nature. researchgate.net In control environments, HUVECs undergo differentiation and organize into capillary-like networks when cultured on a Matrigel substrate. researchgate.net However, the introduction of this compound to this system leads to a significant disruption of this process. researchgate.net
Studies have shown that treatment with this compound results in a markedly reduced differentiation of HUVECs. researchgate.netnih.gov This inhibition, in turn, leads to a diminished formation of tubular networks and a decrease in the number of capillaries. researchgate.netnih.gov The effect is statistically significant (p < 0.001), underscoring the peptide's potent ability to interfere with the morphological changes required for new blood vessel growth. researchgate.netnih.gov This mechanism of inhibiting endothelial cell differentiation is also observed with other amphibian-derived peptides, such as dermaseptin-B2. researchgate.netnih.gov
Further in vivo validation of these anti-angiogenic effects was demonstrated using the chicken embryo chorioallantoic membrane (CAM) model. researchgate.netnih.gov In this system, treatment with various concentrations of this compound led to a significantly reduced density of blood vessels compared to the control group (p < 0.01). researchgate.netnih.gov This confirms that the peptide's ability to inhibit the growth of blood capillaries extends to a living biological system. researchgate.net
Interactive Data Table: Effect of this compound on Angiogenesis
The table below summarizes the key findings from studies investigating the anti-angiogenic effects of this compound.
| Assay Type | Cell/Model System | Key Finding | Outcome | Statistical Significance |
| In Vitro Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of cell differentiation | Diminished tubular network and capillary formation | p < 0.001 researchgate.netnih.gov |
| In Vivo Angiogenesis | Chicken Chorioallantoic Membrane (CAM) | Inhibition of neovascularization | Significantly reduced blood vessel density | p < 0.01 researchgate.netnih.gov |
Iv. Biological Activities and Selectivity Profiles of Temporin Shf
Broad-Spectrum Antimicrobial Efficacy
Temporin-SHf demonstrates microbicidal activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts. nih.govnih.govmedchemexpress.cominvivochem.com Its mechanism of action involves the disruption of the acyl chain packing within the lipid bilayers of microbial membranes, leading to the formation of local cracks and subsequent membrane disintegration, often described as a detergent-like effect. nih.govnih.gov
This compound is active against Gram-positive bacteria. nih.govnih.govird.frmdpi.com The family of temporin peptides, in general, shows efficacy against Gram-positive species like Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus megaterium. nih.govmdpi.com Specific studies on this compound have reported potent activity against S. aureus and B. megaterium, with Minimum Inhibitory Concentrations (MICs) in the range of 3–30 μM. nih.govthaiscience.info The peptide has been shown to be bactericidal against S. aureus. nih.govthaiscience.info Its efficacy is notable as S. aureus is a model organism that increasingly shows resistance to conventional antibiotics. nih.gov
Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | 3–30 | nih.gov |
| Bacillus megaterium | 3–30 | nih.gov |
| Enterococcus faecalis | 50 | nih.gov |
The peptide also demonstrates significant activity against Gram-negative bacteria. nih.govnih.govird.frmdpi.com It is particularly potent against certain strains of Escherichia coli. nih.gov Studies have found this compound to be highly active against E. coli ATCC 25922 and the ML-35p strain, with MIC values ranging from 3–30 μM. nih.govthaiscience.info This activity is noteworthy because Gram-negative bacteria possess an outer membrane that often serves as a barrier to antimicrobial agents. nih.gov this compound's ability to penetrate this outer layer and disrupt the inner membrane underscores its broad-spectrum capabilities. nih.govnih.gov While active against some strains, its efficacy against others, like certain Acinetobacter baumannii strains, can be more moderate. ird.fr
Table 2: Antimicrobial Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Escherichia coli (ATCC 25922) | 3–30 | nih.gov |
| Escherichia coli (ML-35p) | 3–30 | nih.gov |
This compound's antimicrobial spectrum extends to yeasts and some fungi. nih.govnih.govmedchemexpress.commdpi.com It is highly active against the yeast Saccharomyces cerevisiae, with a MIC value in the 3–30 μM range. nih.govthaiscience.info Its activity against medically relevant yeasts such as Candida albicans and Candida parapsilosis is present but more moderate, with MICs reported to be around 50 μM. nih.gov Some research indicates the peptide is weakly active or inactive against the fungus Aspergillus flavus. nih.govmdpi.com The mechanism of action against fungi is believed to be similar to its antibacterial action, involving damage to the cell membrane. nih.gov
Table 3: Antifungal Activity of this compound
| Fungal/Yeast Strain | MIC (μM) | Reference |
|---|---|---|
| Saccharomyces cerevisiae | 3–30 | nih.gov |
| Candida albicans | 50 | nih.gov |
| Candida parapsilosis | 50 | nih.gov |
Despite its broad-spectrum activity, this compound has limitations against certain microorganisms. medchemexpress.commdpi.com Research has shown it to be inactive or only weakly active against specific strains, including E. coli D21, E. coli ATCC 35218, and Pseudomonas aeruginosa. mdpi.com Furthermore, no activity was detected against the fungus Aspergillus flavus in some studies. mdpi.com It was also found to be inactive against the protozoan parasite Leishmania infantum. mdpi.com These limitations highlight a degree of selectivity in its antimicrobial action.
Activity against Yeasts and Fungi (e.g., Saccharomyces cerevisiae, Candida albicans)
Selective Antitumor Activity
Beyond its antimicrobial properties, this compound has emerged as a potential anticancer agent due to its selective cytotoxicity towards cancer cells. nih.gov Cationic anticancer peptides like this compound are of interest because they can target cancer cells with high efficiency. nih.gov The selectivity may be attributed to differences in cell membrane composition between cancerous and normal cells, particularly the distribution of phospholipids. nih.gov
This compound has demonstrated cytotoxic effects against various human cancer cell lines while being non-toxic to non-tumorigenic cells. nih.govdntb.gov.ua It has been shown to reduce the viability of A549 lung cancer cells, MCF-7 breast cancer cells, HepG2 liver cancer cells, and PC3 prostate cancer cells. nih.gov In A549 cells, this compound inhibits proliferation and migration. nih.govresearchgate.net The mechanism of action involves inducing caspase-dependent apoptosis through an intrinsic mitochondrial pathway. nih.gov It has been observed to affect the integrity of lysosomes and cause damage to the cancer cell membrane. nih.govresearchgate.net
Table 4: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | ~25 | nih.gov |
| MCF-7 | Breast Adenocarcinoma | ~50 | nih.gov |
| HepG2 | Hepatocellular Carcinoma | >50 | nih.gov |
| PC3 | Prostate Adenocarcinoma | >50 | nih.gov |
Lack of Cytotoxicity Towards Non-Tumorigenic Cells
A critical attribute of any potential anticancer agent is its ability to selectively target cancer cells without harming healthy tissues. Research has consistently shown that this compound displays a remarkable lack of cytotoxicity towards non-tumorigenic cells at concentrations effective against cancer cells. researchgate.netnih.govnih.govscite.airesearchgate.net Studies have demonstrated that while this compound is cytotoxic to various human cancer cell lines, it does not cause significant harm to normal cells such as human umbilical vein endothelial cells (HUVEC). nih.govresearchgate.net This selectivity is a crucial advantage over many traditional chemotherapeutic agents, which often cause severe side effects due to their non-specific cytotoxicity. nih.gov The molecular basis for this selectivity is thought to be related to differences in the cell membrane composition between cancerous and normal cells, including variations in phospholipid distribution. nih.gov
Anti-Proliferative and Anti-Migration Effects on Cancer Cells
This compound has been shown to inhibit the proliferation and migration of cancer cells, key processes in tumor growth and metastasis. researchgate.netnih.govnih.govresearchgate.netdntb.gov.ua In studies involving the A549 human lung cancer cell line, this compound significantly inhibited cell proliferation in a dose-dependent manner. researchgate.net It also demonstrated the ability to impede the migration of these cancer cells, suggesting its potential to interfere with the metastatic cascade. researchgate.netnih.govnih.govresearchgate.net Furthermore, the peptide has been observed to disrupt the formation of cancer cell colonies, a measure of the cells' ability to grow and divide uncontrollably. researchgate.net
Induction of Apoptosis in Cancer Cells
One of the primary mechanisms by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govnih.govresearchgate.netdntb.gov.uaontosight.ai Research has confirmed that this compound triggers a caspase-dependent apoptotic pathway through an intrinsic mitochondrial route in A549 lung cancer cells. researchgate.netnih.govontosight.ai This is evidenced by changes in chromatin morphology, such as condensation and fragmentation, which are characteristic of apoptosis. researchgate.net Flow cytometry analysis has further substantiated the induction of apoptosis in cancer cells treated with this compound. researchgate.net The peptide has also been shown to affect the integrity of the cancer cells' lysosomes and cause damage to the cell membrane. researchgate.netnih.govnih.govresearchgate.net
Absence of Hemolytic Activity at Effective Concentrations
A significant advantage of this compound is its lack of hemolytic activity at concentrations where it is effective against microbial and cancer cells. researchgate.netnih.govmedchemexpress.cominvivochem.comnih.gov Hemolytic activity, the breakdown of red blood cells, is a common and dangerous side effect of many membrane-active peptides. However, studies have consistently reported that this compound is non-hemolytic against human erythrocytes. nih.govnih.govresearchgate.net Specifically, significant erythrolysis was only observed at a concentration of 267.97 μM, which is far above the concentrations required for its antimicrobial and anticancer effects. nih.gov This favorable safety profile further enhances its potential as a therapeutic candidate.
Table of Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | ~25 | researchgate.net |
| MCF-7 | Human Breast Adenocarcinoma | ~50 | researchgate.net |
| HeLa | Human Cervical Adenocarcinoma | ~50 | researchgate.net |
| HT-29 | Human Colorectal Adenocarcinoma | ~100 | researchgate.net |
| HUVEC | Human Umbilical Vein Endothelial Cells | >120 | nih.govresearchgate.net |
V. Structure Activity Relationship Sar Studies and Analog Development
Design Principles for Temporin-SHf Analogs
The core strategy for developing this compound analogs revolves around systematically altering key physicochemical properties known to govern the biological action of antimicrobial peptides. researchgate.netresearchgate.net The primary design principles involve the careful modulation of hydrophobicity, net positive charge, and amphipathicity to enhance antimicrobial efficacy. researchgate.netresearchgate.net The native peptide, with its highly hydrophobic sequence (FFFLSRIFa) and a net charge of +2, exhibits activity against Gram-positive and some Gram-negative bacteria but has room for improvement. nih.gov
A critical principle in the design of this compound analogs is the fine-tuning of the balance between hydrophobicity and cationicity. mdpi.com While the high hydrophobicity of this compound is crucial for its interaction with and disruption of microbial membranes, increasing the net positive charge often enhances the initial electrostatic attraction to negatively charged bacterial surfaces. scirp.orgmdpi.com
A primary method for modulating the properties of this compound is through the substitution or insertion of specific amino acid residues. acs.orgresearchgate.net Scientists have designed and synthesized series of derivatives by incorporating basic, neutral hydrophilic, hydrophobic, and non-natural D-amino acids to probe their effects on structure and antimicrobial function. nih.govresearchgate.net
The introduction of basic residues, particularly arginine, has been a key strategy to increase the net positive charge of this compound analogs. acs.orgresearchgate.net Arginine's guanidinium (B1211019) group provides a higher positive charge compared to lysine, which can lead to more pronounced antimicrobial properties. scirp.org
Research has shown that inserting an arginine residue can enhance activity. scirp.org For example, the substitution of serine at position 5 with arginine in the analog [R⁵]SHf was explored to increase cationicity. researchgate.net Further modifications combining an arginine substitution with other changes have resulted in analogs with significantly improved potency, especially against Gram-negative bacteria. researchgate.netnih.gov The analog [p-tBuF², R⁵]SHf, for instance, proved to be a highly potent candidate against both Gram-positive and a broader range of Gram-negative bacteria than the parent peptide. nih.govresearchgate.net
| Peptide | Sequence | Net Charge | S. aureus ATCC 25923 | E. coli ATCC 25922 |
|---|---|---|---|---|
| This compound | FFFLSRIF-NH₂ | +2 | 50 | 100 |
| [R⁵]SHf | FFFLRRIF-NH₂ | +3 | 25 | 50 |
| [p-tBuF²,R⁵]SHf | F(p-tBuF)FLRRIF-NH₂ | +3 | 3.1 | 12.5 |
Modifications involving neutral hydrophilic residues, such as serine, have been used to alter the peptide's amphipathicity. researchgate.netresearchgate.net The native this compound peptide folds into a non-amphipathic α-helix, where the polar residues are not clearly segregated to one face. researchgate.netnih.gov
By substituting a hydrophobic residue with serine, researchers aimed to create a more defined amphipathic structure. In the analog [Ser²]SHf, the substitution of a phenylalanine with serine resulted in a classic amphipathic helix, with distinct hydrophobic and hydrophilic faces. researchgate.net This modification, however, led to an analog that was devoid of antibacterial activity, highlighting that a simple increase in amphipathicity does not guarantee enhanced function for this peptide and that its unique non-amphipathic structure is linked to its mechanism of action. researchgate.net
To explore the role of hydrophobicity, substitutions were made using bulky, non-proteinogenic hydrophobic residues like para-tertiary-butyl-phenylalanine (p-tBuF). researchgate.netresearchgate.net This strategy aims to enhance the interaction of the peptide with the lipid core of the bacterial membrane. scirp.org
The singly substituted analog [p-tBuF²]SHf showed improved activity against S. aureus compared to the parent peptide. researchgate.net The most significant enhancement was observed when this hydrophobic substitution was combined with an increase in positive charge. The analog [p-tBuF², R⁵]SHf, which features both the bulky hydrophobic group and an additional arginine, displayed a dramatic increase in potency against both Gram-positive bacteria, including multi-drug resistant S. aureus (MRSA), and Gram-negative bacteria. acs.orgresearchgate.netresearchgate.net This synergistic effect underscores the importance of co-engineering hydrophobicity and charge. researchgate.net
To increase peptide stability against proteolytic degradation, a common challenge for therapeutic peptides, analogs containing D-amino acid residues have been synthesized and tested. acs.orgresearchgate.net The incorporation of D-amino acids can make peptides less recognizable to proteases, potentially increasing their bioavailability.
An analog where all residues of this compound were replaced with their D-enantiomers was synthesized. researchgate.net This all-D analog was found to be devoid of both antibacterial and cytotoxic activity. researchgate.net This suggests that the specific chiral arrangement of the natural L-amino acid peptide is crucial for its biological activity and interaction with its target, which is likely the bacterial membrane. researchgate.net
Hydrophobic Residues (e.g., p-tbutyl Phenylalanine)
"Tadpole-like" Peptide Design Strategies
The unique "tadpole-like" conformation of this compound, characterized by a disordered two-phenylalanine tail and a weakly amphipathic α-helical head, has been a central focus of analog design. researchgate.netresearchgate.net This structure is adopted in the presence of membrane mimics, with the α-helix spanning from residue Phe3 to Phe8. nih.gov SAR studies have systematically explored modifications to the hydrophobic aromatic tail, the α-helical head, and their topological arrangement to improve antimicrobial activity. researchgate.netresearchgate.netntu.edu.sgx-mol.net
Key strategies have included:
Increasing Aromatic Residues: Adding aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) to the N-terminus was found to significantly increase antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Analogs such as YY-SHf and FF-SHf demonstrated potent activity where the parent peptide was weak. nih.gov
Introducing Cationic Residues: The introduction of a basic arginine (Arg) residue into the α-helical head was shown to dramatically boost antimicrobial effects. researchgate.netresearchgate.netntu.edu.sgx-mol.net
Topological Rearrangement: Altering the sequence order and incorporating D-amino acids to create retro-inverso (RI) analogs also proved to be an effective strategy for enhancing activity. researchgate.netresearchgate.net
Through these progressive optimizations, highly potent analogs like HT2 and RI-HT2 were developed. These peptides not only exhibited powerful antimicrobial action but also retained the desired "tadpole-like" conformation, as confirmed by NMR and molecular dynamics simulations. researchgate.netresearchgate.netntu.edu.sgx-mol.net
Evaluation of Analog Properties
The development of this compound analogs has successfully expanded its antimicrobial spectrum and increased its potency. While the native this compound shows moderate activity primarily against Gram-positive bacteria and some yeasts, several analogs exhibit potent, broad-spectrum activity against both Gram-positive and clinically relevant Gram-negative bacteria. researchgate.netmdpi.comird.fracs.orgnih.gov
For instance, the analog [p-tBuF2, R5]SHf , which incorporates the unnatural amino acid p-terbutylphenylalanine at position 2 and an arginine at position 5, is highly potent and bactericidal against Gram-positive bacteria, including multi-drug resistant S. aureus (MRSA), and a wider range of Gram-negative bacteria than the parent peptide. researchgate.netfigshare.comacs.orgnih.govimrpress.com Similarly, analogs developed through the "tadpole-like" design strategy, such as HT2 and RI-HT2 , showed potent activity against both MRSA and Gram-negative strains like Acinetobacter baumannii and Klebsiella pneumoniae. researchgate.netresearchgate.netntu.edu.sg
The combination of natural and unnatural amino acid substitutions has proven effective in generating ultrashort and highly potent antimicrobial peptides. ird.frimrpress.com For example, converting the phenylalanine-rich this compound into tryptophan-rich peptides also yielded analogs with enhanced activity against a wider range of clinically relevant Gram-negative bacteria and Candida species. ird.frresearchgate.netresearchgate.net
Table 1: Antimicrobial Activity (MIC in µM) of this compound and Selected Analogs
| Peptide | S. aureus ATCC 25923 | MRSA ATCC 43300 | E. coli ATCC 25922 | K. pneumoniae ATCC 13883 | A. baumannii ATCC 19606 | Reference |
|---|---|---|---|---|---|---|
| This compound | 25 | >100 | 50 | >100 | >100 | researchgate.netnih.gov |
| [p-tBuF2, R5]SHf | 3.1 | 6.2 | 12.5 | 25 | 25 | researchgate.netacs.org |
| HT2 | 3.13 | 1.57 | 12.5 | 25 | 25 | researchgate.net |
| RI-HT2 | 3.13 | 1.57 | 12.5 | 25 | 25 | researchgate.net |
| FF-SHf | 12.5 | 6.25 | >100 | >100 | >100 | nih.gov |
| YY-SHf | 25 | 3.13 | >100 | >100 | >100 | nih.gov |
A critical aspect of analog development is to enhance antimicrobial activity without increasing toxicity to host cells. Numerous studies have confirmed that potent this compound analogs retain the non-cytotoxic and non-hemolytic character of the parent peptide. researchgate.netfigshare.comresearchgate.netresearchgate.netntu.edu.sgx-mol.netird.fracs.orgresearchgate.net
The parent peptide, this compound, is not cytotoxic to human erythrocytes, with a 50% lethal concentration (LC50) of 200 µM. mdpi.comthaiscience.info Analogs such as [p-tBuF2, R5]SHf and others were found to be non-toxic toward rat erythrocytes and human cells, including THP-1 derived macrophages and HEK-293 cells, at their microbicidal concentrations. researchgate.netfigshare.comacs.orgnih.gov The "tadpole-like" peptides HT2 and RI-HT2 also exhibited no hemolytic activity or cytotoxicity. researchgate.netresearchgate.netntu.edu.sgx-mol.net This selective activity is a key advantage, potentially attributed to differences in membrane composition between bacterial and mammalian cells. nih.gov
Table 2: Hemolytic Activity (LC50 in µM) of this compound and Analogs Against Human/Rat Erythrocytes
| Peptide | Hemolytic Activity (LC50 in µM) | Reference |
|---|---|---|
| This compound | >200 | researchgate.netmdpi.com |
| [p-tBuF2, R5]SHf | >200 | researchgate.net |
| HT2 | >100 (non-hemolytic) | researchgate.net |
| RI-HT2 | >100 (non-hemolytic) | researchgate.net |
| **[K3]SHa*** | 26 | nih.gov |
Note: [K3]SHa is an analog of Temporin-SHa, included for comparative context, showing that not all temporin analogs maintain low hemolytic activity.
The effectiveness of antimicrobial peptides can be diminished under physiological conditions due to the presence of salts and serum components. Several this compound analogs have been specifically evaluated for their stability and activity in these environments.
The analog [p-tBuF2, R5]SHf stands out as it retains potent activity against S. aureus at a physiological salt concentration (150 mM NaCl) and in the presence of up to 30% serum. researchgate.netacs.orgnih.govimrpress.comresearchgate.net Other analogs, like [R5]SHf and [p-tBuF1]SHf , also exhibited good activity in 150 mM NaCl, although their potency was somewhat reduced in the presence of serum. researchgate.net The retro-inverso analog RI-SHf also showed good activity in 10% serum. researchgate.net Furthermore, disulfide engineering to create [L4C, I7C]this compound was shown to impart proteolytic stability, including in the presence of serum. nih.gov
Table 3: Activity of this compound Analogs Against S. aureus Under Physiological Conditions (MIC in µM)
| Peptide | 150 mM NaCl | 10% FBS | 20% FBS | 30% FBS | Reference |
|---|---|---|---|---|---|
| [p-tBuF2, R5]SHf | 3-12.5 | 3-12.5 | 3-12.5 | 3-12.5 | researchgate.net |
| [R5]SHf | 12.5 | 25 | >50 | >50 | researchgate.net |
| [p-tBuF1]SHf | 25 | 25 | 50 | >50 | researchgate.net |
| RI-SHf | 25 | 25 | 50 | >50 | researchgate.net |
FBS: Fetal Bovine Serum
A significant advantage of antimicrobial peptides over conventional antibiotics is their potential for a lower rate of resistance development in bacteria. Studies on this compound analogs support this characteristic.
Multipassage resistance selection experiments have demonstrated that temporins, in general, are not prone to inducing resistance. plos.org Specifically, the highly potent "tadpole-like" analogs HT2 and RI-HT2 were found to have no propensity to induce resistance in bacteria. researchgate.netresearchgate.netntu.edu.sgx-mol.net Similarly, an analog of the related Temporin-SHa, [K3]SHa , also showed no tendency to induce resistance in E. coli after multiple passages. plos.org The proposed membrane-disrupting mechanism of action for these peptides is thought to make the development of resistance more difficult for bacteria. nih.govplos.org
Activity in Physiological Conditions (e.g., Serum, Salt Concentration)
Impact of Chemical Modifications on Conformation and Mechanism
Chemical modifications to the this compound sequence directly influence its conformation and, consequently, its mechanism of action. The native peptide is unstructured in water but folds into an α-helix in membrane-mimicking environments. sci-hub.box
Improving Helicity and Stability: The introduction of an α-MePhe residue was intended to rigidify and enhance the peptide's helicity. researchgate.net A more direct approach to stabilize the bioactive helical conformation involved "disulfide engineering." nih.govsci-hub.boxx-mol.net By replacing the non-critical Leu4 and Ile7 residues with a cysteine disulfide bond, the analog [L4C, I7C]this compound was designed. researchgate.netsci-hub.box This modification successfully locked the peptide into a helical conformation, even in the absence of a membrane-mimetic environment, and imparted stability against proteolytic degradation. nih.govsci-hub.box
Altering Amphipathicity: Substituting Phe2 with Serine ([Ser2]SHf) was shown to create a more defined amphipathic helix, with distinct hydrophobic and hydrophilic faces, compared to the weakly amphipathic parent peptide. researchgate.net
Mechanism of Action: The primary mechanism for this compound and its analogs is the disruption of the bacterial membrane. researchgate.netnih.govmedchemexpress.com They interact with and disrupt the acyl chain packing of the lipid bilayer, leading to membrane permeabilization, depolarization, and eventual disintegration, likely through a detergent-like or carpet mechanism. researchgate.netnih.govplos.orgnih.gov Analogs with enhanced activity, such as [p-tBuF2, R5]SHf , demonstrate a greater ability to permeabilize and depolarize the bacterial membrane. researchgate.netacs.org The "tadpole-like" peptides HT2 and RI-HT2 were also confirmed to target and disrupt the bacterial membrane. researchgate.netnih.govntu.edu.sgx-mol.net
Spectroscopic Analysis of Analog Structures (CD, NMR)
The structural conformations of this compound and its analogs are primarily investigated using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, which simulate the negatively charged bacterial membranes. mdpi.comacs.org
Native this compound, an eight-residue peptide, is largely unstructured in aqueous solutions. However, in the presence of SDS micelles or zwitterionic dodecyl phosphocholine (B91661) (DPC) micelles, it adopts a well-defined α-helical structure spanning from residue Phe³ to Phe⁸. nih.govnih.govacs.org This helical conformation is crucial for its antimicrobial activity. researchgate.net
Several analogs have been designed to improve antimicrobial potency by modifying key properties such as net positive charge and hydrophobicity. acs.org For instance, the substitution of the serine residue at position 5 with a basic arginine ([R⁵]SHf) was performed to increase the net positive charge, a factor known to enhance antimicrobial activity. acs.org
Further modifications included the introduction of unnatural amino acids. The analog [p-tBuF², R⁵]SHf, which features a p-terbutylphenylalanine at position 2 and an arginine at position 5, was found to retain the α-helical conformation in the presence of SDS. mdpi.comresearchgate.net This highlights that specific substitutions can be made without disrupting the essential secondary structure.
Interestingly, not all modifications result in a helical structure. Analogs such as [p-tBuF²]SHf and [p-tBuF³]SHf surprisingly exhibited a minimal band around 220 nm in CD spectra, which is characteristic of a β-sheet conformation. researchgate.net This finding underscores the significant impact that single amino acid substitutions can have on the peptide's secondary structure.
NMR spectroscopy has provided more detailed atomic-level insights. For this compound, NMR studies combined with molecular dynamics calculations have confirmed the non-amphipathic α-helical structure when bound to micelles. nih.govnih.gov The helical structure is stabilized by a compact hydrophobic core that inserts into the micelle interior. nih.gov For the analog [Ser²]SHf, a distinct amphipathic helix is observed, with clear segregation of hydrophobic and hydrophilic faces. researchgate.net This contrasts with the non-amphipathic nature of the parent peptide. researchgate.net
The table below summarizes the structural characteristics of selected this compound analogs as determined by spectroscopic methods.
| Peptide/Analog | Sequence | Modification | Spectroscopic Findings (in membrane-mimicking environment) |
| This compound | FFFLSRIF-NH₂ | - | Adopts a non-amphipathic α-helical structure from Phe³ to Phe⁸. nih.govnih.gov |
| [R⁵]SHf | FFFLRRIF-NH₂ | Ser⁵ -> Arg | Presumed to adopt an α-helical structure to improve charge. acs.org |
| [Ser²]SHf | FSLFLSRIF-NH₂ | Phe² -> Ser | Forms an amphipathic α-helix. researchgate.net |
| [p-tBuF², R⁵]SHf | (p-tBuF)FFLRRIF-NH₂ | Phe² -> p-tBuF, Ser⁵ -> Arg | Retains the α-helical conformation. mdpi.comresearchgate.net |
| [p-tBuF²]SHf | (p-tBuF)FFLSRIF-NH₂ | Phe² -> p-tBuF | Shows a β-sheet conformation. researchgate.net |
| [p-tBuF³]SHf | FF(p-tBuF)LSRIF-NH₂ | Phe³ -> p-tBuF | Shows a β-sheet conformation. researchgate.net |
Vi. Synthetic Methodologies for Temporin Shf and Its Analogs
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Temporin-SHf. This methodology involves building the peptide sequence while it is covalently attached to an insoluble resin support. This approach simplifies the purification process at each step, as excess reagents and by-products can be washed away, leaving the growing peptide chain on the resin.
The synthesis of this compound is commonly achieved using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govresearchgate.net This strategy utilizes the base-labile Fmoc group to protect the α-amino group of the amino acids being added to the peptide chain.
The process begins with a solid support, such as a Rink amide resin, which is chosen to yield a C-terminally amidated peptide, matching the natural form of this compound. nih.gov The synthesis follows a cycle of deprotection and coupling steps. The Fmoc protecting group on the resin-bound amino acid is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govuci.edu
Following deprotection, the next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain. Activation is often accomplished using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This cycle is repeated for each amino acid in the this compound sequence (FFFLSRIF-NH₂). Some protocols utilize a "FastMoc" chemistry procedure, which is an optimized version of the standard Fmoc protocol. nih.govamazonaws.com
Once the full peptide sequence is assembled, the peptide is cleaved from the resin support. This is achieved using a strong acidic solution, often a "king's cocktail" containing trifluoroacetic acid (TFA) along with scavengers like water, phenol, and thioanisole (B89551) to prevent side reactions with sensitive amino acid residues. nih.gov The cleaved peptide is then precipitated from the cleavage mixture, typically with cold diethyl ether. nih.gov
Table 1: Key Reagents in Fmoc-SPPS of this compound
| Reagent | Function | Source(s) |
|---|---|---|
| Rink Amide Resin | Solid support that provides the C-terminal amide upon cleavage. | nih.gov |
| Fmoc-protected amino acids | Building blocks of the peptide with temporary N-terminal protection. | nih.gov |
| Piperidine (in DMF) | Base used for the removal of the Fmoc protecting group (deprotection). | nih.govuci.edu |
| HBTU/DIPEA | Coupling reagents used to activate the carboxylic acid of the incoming amino acid for amide bond formation. | nih.gov |
| Trifluoroacetic Acid (TFA) Cocktail | Strong acid solution used to cleave the completed peptide from the resin and remove side-chain protecting groups. | nih.gov |
The crude peptide obtained after cleavage from the resin contains the target peptide along with various impurities, such as truncated or deletion sequences. bio-works.com Therefore, a robust purification step is essential. The most common and effective method for purifying synthetic this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov
In this technique, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18). nih.govnih.gov A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA as an ion-pairing agent) is used to elute the components. nih.govresearchgate.net Due to its highly hydrophobic nature, this compound binds strongly to the column and is eluted at a relatively high concentration of acetonitrile. nih.govnih.gov The fractions are collected, and those containing the pure peptide are pooled and lyophilized to obtain the final product as a powder. researchgate.net Purity of over 99% has been reported using these methods. nih.gov
Table 2: Example RP-HPLC Purification Parameters for this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Column | Phenomenex C18 (250 x 10 mm, 10 µM) or Waters RCM C18 (25 x 100 mm) | nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile (ACN) with 0.07% or 0.1% TFA | nih.govnih.gov |
| Gradient | Linear gradient of increasing Mobile Phase B (e.g., 20-70% ACN) | nih.gov |
| Flow Rate | 2.0 mL/min to 8.0 mL/min | nih.govnih.gov |
| Detection | UV absorbance at 220 nm or 226 nm | nih.govresearchgate.net |
After purification, the identity and purity of the synthetic this compound must be confirmed. Mass spectrometry is the definitive technique for this verification. metabion.com Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) have been utilized. nih.govnih.gov
MALDI-TOF MS is often used to determine the molecular weight of the intact peptide. nih.govresearchgate.net This method provides a rapid and accurate measurement of the peptide's mass, which can be compared to its theoretical calculated mass to confirm that the correct peptide was synthesized. creative-proteomics.combiomerieux.com
ESI-MS/MS provides more detailed structural information. nih.gov In this technique, the peptide is ionized and then fragmented within the mass spectrometer. The resulting fragment ions (known as b- and y-ions) correspond to specific cleavages along the peptide backbone. Analysis of these fragment masses allows for the direct confirmation of the amino acid sequence. nih.gov For this compound, specific b- and y-ion fragments have been identified that are consistent with its primary sequence (FFFLSRIF-NH₂). nih.gov
Table 3: Mass Spectrometry Techniques for this compound Verification
| Technique | Information Provided | Advantages | Source(s) |
|---|---|---|---|
| MALDI-TOF MS | Accurate molecular weight of the intact peptide. | High throughput, simple operation. | nih.govresearchgate.netcreative-proteomics.com |
| ESI-MS/MS | Confirms the amino acid sequence through fragmentation analysis. | Provides detailed structural verification; can be coupled with HPLC. | nih.govnih.govresearchgate.net |
Purification Techniques (e.g., Reversed-Phase HPLC)
Strategies for Enhancing Peptide Yield and Purity
Maximizing the yield and purity of synthetic peptides like this compound is crucial for efficiency and cost-effectiveness. Several strategies can be employed to achieve this.
Upstream Orthogonal Purification: Introducing an orthogonal purification step, such as ion exchange chromatography (IEX), before the final RP-HPLC step can significantly improve the final purity and yield. bio-works.com This initial step removes a large portion of impurities that differ in charge from the target peptide, reducing the burden on the high-resolution RP-HPLC column and extending its lifetime. bio-works.com
Solid-Phase Extraction (SPE): For a rapid and inexpensive initial cleanup, solid-phase extraction can be used post-synthesis. researchgate.net This method functions on similar principles to HPLC but is faster and uses less solvent, making it an efficient way to remove many of the cleavage cocktail reagents and some synthesis-related impurities before final purification. researchgate.net
Sequence Modification: In the context of developing analogs, the peptide sequence itself can be modified to enhance properties that indirectly affect functional purity. For instance, a "disulfide engineering" strategy has been applied to this compound to create analogs with improved stability and antimicrobial activity. nih.gov Similarly, substituting the four phenylalanine residues with tryptophan has been shown to enhance the activity of this compound analogs. google.com
Development of Dendrimeric Structures and Conjugates
To enhance the biological activity and therapeutic potential of temporins, researchers have developed more complex molecular architectures, including dendrimers and conjugates.
Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. nih.gov Peptides can be attached to the surface of a dendrimer core, creating a multivalent structure. This approach can enhance the local concentration of the peptide, potentially leading to improved biological activity. nih.gov Research on the related peptide, Temporin-SHa, has demonstrated the synthesis of dendrimeric analogs, such as [G10a]₂-SHa and [G10a]₃-SHa. nih.gov These structures showed improved antibacterial and anticancer activities compared to the monomeric peptide. nih.gov
Conjugates involve linking the peptide to another molecule to impart new or enhanced properties. For example, a dendrimeric analog of Temporin-SHa has been conjugated to a polymer molecule (Jeffamine®), creating Jeff-[G10a]₂-SHa. nih.gov This conjugation was designed to modulate the peptide's properties for potential systemic treatment. nih.gov Other strategies for related temporins have involved conjugation to antibiotics like levofloxacin (B1675101) to create hybrid molecules with enhanced antimicrobial potential. nih.govsemanticscholar.org
Table 4: Examples of Temporin Analog Structures and Conjugates
| Structure Type | Example Molecule | Purpose of Modification | Source(s) |
|---|---|---|---|
| Dendrimer | [G10a]₂-SHa, [G10a]₃-SHa | Increase local peptide concentration, enhance antibacterial/anticancer activity. | nih.gov |
| Polymer Conjugate | Jeff-[G10a]₂-SHa | Modify properties for potential systemic use, reduce hemolytic activity. | nih.gov |
| Antibiotic Conjugate | Levofloxacin-conjugated Temporin-SHa analogs | Enhance antimicrobial and anticancer activity. | nih.govsemanticscholar.org |
Vii. Advanced Research Techniques and Future Directions
Biophysical and Biochemical Techniques for Mechanistic Elucidation
A variety of experimental techniques have been instrumental in characterizing the binding affinity, membrane partitioning, and permeabilization kinetics of Temporin-SHf and its analogs.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the real-time binding kinetics and affinity of molecular interactions. nih.govcytivalifesciences.com In the context of this compound research, SPR has been employed to quantify the binding affinity of the peptide and its analogs to model lipid membranes.
The technique involves immobilizing a ligand, such as a lipid vesicle, on a sensor chip. nih.govcytivalifesciences.com An analyte, the peptide in this case, is then flowed over the surface. cytivalifesciences.com The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. cytivalifesciences.com This change is proportional to the mass bound to the surface and is recorded in a sensorgram, a plot of response versus time. cytivalifesciences.com
From the association and dissociation phases of the sensorgram, kinetic parameters like the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be determined. The equilibrium dissociation constant (K₋), a measure of binding affinity, is then calculated from the ratio of these rates (kₔ/kₐ). nih.gov
Studies on temporin-SHa, a related peptide, have demonstrated the utility of SPR in comparing the membrane binding affinities of different analogs. For instance, the analog [K³]SHa was found to have a significantly higher affinity for anionic model membranes compared to the wild-type peptide, a finding that correlated with its enhanced antimicrobial activity. nih.gov
Table 1: Representative SPR Data for Temporin Analogs
| Peptide | Target Membrane | Dissociation Constant (Kᴅ) | Reference |
|---|---|---|---|
| Temporin-SHa | Anionic LUVs (DMPC/DMPG 3:1) | ~1.2 x 10⁻⁷ M | nih.gov |
This table is illustrative and based on data for a related temporin to demonstrate the application of SPR.
Microscale Thermophoresis (MST) is another sensitive biophysical technique for quantifying biomolecular interactions in solution. wikipedia.org MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.org This movement is influenced by the size, charge, and hydration shell of the molecule, all of which can change upon ligand binding. wikipedia.org
In a typical MST experiment, one binding partner is fluorescently labeled (the target), and the other (the ligand) is unlabeled. nanotempertech.comharvard.edu A series of samples with a fixed concentration of the labeled target and varying concentrations of the unlabeled ligand is prepared. nanotempertech.com An infrared laser creates a precise temperature gradient within the sample, and the change in fluorescence distribution is monitored. wikipedia.org The normalized fluorescence change is then plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kᴅ) can be derived. wikipedia.orgnanotempertech.com
MST has been shown to be a viable method for determining the binding and partition coefficients of antimicrobial peptides, with the derived lipid-binding affinities correlating well with their bactericidal activity. uit.no This technique offers the advantage of being performed in solution, closely mimicking physiological conditions, and requiring only small sample volumes. wikipedia.org
Fluorescence spectroscopy is a versatile tool used to study the interaction of peptides with lipid membranes. uzh.ch The intrinsic fluorescence of tryptophan and tyrosine residues, or the fluorescence of extrinsic probes incorporated into the peptide or the lipid bilayer, can provide information about the peptide's local environment, its insertion depth into the membrane, and its aggregation state.
Fluorescence quenching assays are particularly useful for probing the proximity of a fluorophore to a quenching molecule. uzh.ch In the context of this compound, which contains phenylalanine residues but lacks intrinsic tryptophan, analogs incorporating tryptophan can be synthesized. The blue shift in the tryptophan emission spectrum upon interaction with liposomes indicates the transfer of the residue to a more hydrophobic environment, i.e., insertion into the lipid bilayer. mdpi.com
Quenching agents, such as acrylamide (B121943) or iodide, can be used to assess the accessibility of the fluorophore to the aqueous environment. A decrease in quenching efficiency upon membrane binding suggests that the fluorophore is shielded from the solvent, providing further evidence for membrane insertion.
To understand the dynamics of how this compound disrupts bacterial membranes, kinetic studies of membrane permeabilization are performed. These assays typically use fluorescent dyes that are either released from or taken up by lipid vesicles or bacterial cells upon membrane disruption.
One common assay involves the use of SYTOX Green, a dye that is impermeant to intact cell membranes but fluoresces strongly upon binding to intracellular nucleic acids. researchgate.net The kinetics of membrane permeabilization can be monitored in real-time by measuring the increase in fluorescence intensity upon addition of the peptide to a bacterial suspension. researchgate.net
Another approach utilizes the release of entrapped fluorescent markers, such as calcein, from large unilamellar vesicles (LUVs). The increase in fluorescence, due to the dequenching of the dye upon its release into the bulk solution, provides a measure of membrane leakage. acs.org
Time-kill kinetic assays are also employed to determine the rate at which a peptide kills bacteria. These studies have shown that temporins can induce bacterial death very rapidly, often within minutes of exposure. ird.fr For example, analogs of this compound have demonstrated the ability to kill S. aureus within a short timeframe at concentrations twice their minimum inhibitory concentration (MIC). researchgate.net
Fluorescence Spectroscopy and Quenching Assays
Computational Approaches and Modeling
In conjunction with experimental techniques, computational methods provide an atomic-level understanding of peptide-membrane interactions that is often inaccessible through experiments alone.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the conformational changes of a peptide as it interacts with a lipid bilayer.
For this compound, MD simulations have been used to investigate its structure in membrane-mimicking environments. nih.gov These simulations, combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that this compound adopts a well-defined α-helical structure when bound to micelles. nih.govresearchgate.net The simulations also provide insights into the orientation and insertion depth of the peptide within the membrane. nih.gov
MD simulations have also been instrumental in understanding the "tadpole-like" conformation of this compound analogs, where an amphipathic α-helical "head" is connected to an aromatic "tail". ntu.edu.sg These computational models help to explain how modifications to the peptide sequence, such as the introduction of arginine residues or an increase in the number of aromatic residues, can enhance antimicrobial activity by altering the peptide's interaction with the membrane. ntu.edu.sg Furthermore, recent studies have utilized active machine learning guided by MD simulations to discover novel pore-forming peptides, with this compound serving as a positive control due to its known membrane-disrupting activity. rsc.org
Helix Wheel Analysis and Amphiphilicity Prediction
The structural conformation of this compound is crucial to its biological activity. nih.gov In aqueous solutions, the peptide is largely unstructured. nih.gov However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, it adopts a partial α-helical structure, primarily involving residues Phe-3 to Phe-8. nih.govresearchgate.net This conformational change is a common feature of many antimicrobial peptides, which transition to their active, helical state upon interacting with bacterial membranes. mdpi.com
Helical wheel projections are computational tools used to visualize the distribution of hydrophobic and hydrophilic amino acid residues along the α-helical structure of a peptide. This analysis reveals the amphipathic nature of the helix, which is a key determinant of its ability to interact with and disrupt cell membranes. nih.govsemanticscholar.org For this compound, helical wheel analysis shows that the α-helix is amphipathic, with a distinct separation of polar and nonpolar residues. semanticscholar.org Specifically, the hydrophobic amino acids are clustered on one face of the helix, while the polar or hydrophilic residues are situated on the opposite face. nih.gov This arrangement facilitates the insertion of the hydrophobic face into the lipid bilayer of the microbial membrane, while the hydrophilic face can interact with the aqueous environment or the polar head groups of the lipids. nih.govsemanticscholar.org
The amphipathicity of this compound is considered a significant factor in its membrane-disrupting activity. nih.gov The balance between its hydrophobicity (approximately 75%) and its net positive charge (+1) is critical for its antimicrobial function, membrane permeabilization, and cytotoxicity. nih.gov However, some studies have noted that the natural this compound has a relatively poor helical amphipathicity, with its two polar residues, Serine-5 and Arginine-6, not being well-segregated on the hydrophilic face. researchgate.net This has led to the design of analogs with improved amphipathic character to enhance biological activity. researchgate.net
In Silico Screening for Novel Analogs
Computational, or in silico, methods are increasingly employed to design and screen for novel analogs of this compound with improved therapeutic properties. mdpi.comresearchgate.net These techniques allow for the rational design of new peptide sequences with enhanced antimicrobial activity and reduced toxicity before undertaking expensive and time-consuming chemical synthesis and biological testing. researchgate.netacs.org
One common approach is to perform structure-activity relationship (SAR) studies, where the amino acid sequence of the parent peptide is systematically modified, and the resulting changes in activity are analyzed. acs.org For this compound, SAR studies have focused on altering its hydrophobicity, net charge, and amphipathicity. mdpi.comacs.org For instance, researchers have designed analogs by substituting specific amino acids. Replacing the nonpolar Phenylalanine at position 2 with a polar Serine residue was shown to create a more distinct polar face on the helical wheel projection, thereby increasing its amphipathic character. researchgate.net Another study involved the insertion of a basic Arginine residue and other hydrophobic or hydrophilic groups to enhance antimicrobial potency. acs.org
Quantitative structure-activity relationship (QSAR) studies represent a more advanced in silico approach. mdpi.comacs.org QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that correlate with antimicrobial efficacy, these models can predict the activity of novel, untested analogs. For temporins in general, QSAR has been used to guide the design of peptides with improved activity against specific pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Furthermore, computational strategies have been used to design analogs with specific physicochemical features, such as hydrophobicity and net charge, that are similar to the natural peptide but with potentially lower cytotoxicity. mdpi.com For example, a statistics-based computational strategy was used to design an analog of Temporin B, a related peptide, by replacing specific amino acids to modulate its properties. mdpi.com These in silico screening and design methods accelerate the discovery of promising new peptide candidates based on the this compound scaffold. researchgate.netacs.org
Research on Resistance Mechanisms to this compound
A significant advantage of antimicrobial peptides (AMPs) like this compound is their potential to circumvent conventional antibiotic resistance mechanisms. nih.govfrontiersin.org Their primary mode of action, which involves the physical disruption of the microbial membrane, is thought to be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways or enzymes. nih.govnih.gov
However, the potential for microbial resistance to AMPs is an area of active research. Microbes can evolve various strategies to counteract the effects of these peptides. The diversity of AMPs secreted by a single organism, like a frog, is hypothesized to be a natural strategy to minimize the chances of microorganisms developing resistance to any single peptide. nih.gov
Studies on temporins have provided some insights into potential resistance mechanisms. For example, in Gram-negative bacteria, the outer membrane, which is rich in lipopolysaccharide (LPS), can act as a barrier to some temporins. nih.govresearchgate.net It has been observed that LPS can induce the self-association or oligomerization of certain temporins, preventing them from reaching the inner cytoplasmic membrane to exert their killing effect. researchgate.netplos.org
Research has also explored whether repeated exposure to temporins can induce resistance. One study involving multipassage resistance selection with Escherichia coli demonstrated that temporins, including an analog of the related Temporin-SHa, are not prone to inducing resistance in this bacterium. nih.gov This suggests a durable efficacy for these peptides.
The development of resistance to AMPs is a complex process, and further research is needed to fully understand the potential mechanisms by which bacteria might become resistant to this compound. Understanding these mechanisms is crucial for the long-term development of AMP-based therapeutics. frontiersin.org
Exploration of Additional Biological Activities
While the primary focus of research on this compound has been its antimicrobial properties, the broader family of temporin peptides has been shown to possess a range of other biological activities. mdpi.comconicet.gov.ar This suggests that this compound and its analogs may also have potential applications beyond direct killing of microbes.
Immunomodulatory Effects:
Many antimicrobial peptides, including some temporins, have been found to modulate the host's immune response. conicet.gov.arfrontiersin.org These immunomodulatory effects can include the ability to attract immune cells to the site of infection (chemotaxis), suppress the production of pro-inflammatory cytokines, and promote wound healing. frontiersin.orgmdpi.com For instance, some host defense peptides can influence the function of neutrophils and macrophages and can link the innate and adaptive immune systems. frontiersin.orgmdpi.com While specific immunomodulatory studies on this compound are limited, the activities observed in other temporins and AMPs like LL-37 provide a basis for future investigation into its potential to modulate inflammatory responses. mdpi.commdpi.complos.org For example, Temporin A has been shown to act in synergy with a modified Temporin B to exert both antimicrobial and anti-inflammatory activity in vivo. mdpi.complos.org
Antiviral Activity:
The antiviral potential of temporins is another area of growing interest. nih.govasm.org Studies have reported the antiviral activity of temporins against certain enveloped viruses. asm.org For example, Temporin B has demonstrated in vitro activity against Herpes Simplex Virus 1 (HSV-1), primarily through a virucidal mechanism where the peptide directly interacts with and inactivates the virus particles. asm.org The mechanism of action is thought to be related to the disruption of the viral envelope, similar to how these peptides disrupt bacterial membranes. asm.org Although direct antiviral studies on this compound are not extensively documented, its membrane-disrupting properties suggest it could be a candidate for investigation against enveloped viruses. asm.orgnih.gov
Synergistic Effects with Other Agents
The combination of this compound or other temporins with conventional antimicrobial agents or other peptides is a promising strategy to enhance therapeutic efficacy. nih.govfrontiersin.org This synergistic approach can lead to a more potent antimicrobial effect, potentially reduce the required doses of each agent, and help combat drug-resistant pathogens. nih.govfrontiersin.org
Synergy with Conventional Antibiotics:
Temporins have been shown to act synergistically with a variety of traditional antibiotics. mdpi.comresearchgate.net For example, Temporin A exhibits synergy with antibiotics like imipenem (B608078) and ceftazidime (B193861) against Pseudomonas aeruginosa and with linezolid (B1675486) against Staphylococcus epidermidis. mdpi.com The proposed mechanism for this synergy is that the membrane-permeabilizing action of the temporin facilitates the entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. nih.govfrontiersin.org
Synergy with Other Peptides:
Synergistic interactions have also been observed between different temporin peptides. mdpi.comnih.gov Frogs naturally secrete a cocktail of different AMPs, which may act in concert to provide a robust defense against a wide range of microbes. mdpi.com For instance, Temporin L can prevent the LPS-induced self-aggregation of Temporin A, thereby enhancing its activity against Gram-negative bacteria. mdpi.com The combination of Temporin A and a modified Temporin B has been shown to have synergistic antibacterial and anti-inflammatory effects. plos.org
Synergy with Other Agents:
The potential for synergy extends to other molecules as well. One study demonstrated that combining temporin B analogs with EDTA, a chelating agent that can destabilize the outer membrane of Gram-negative bacteria, significantly enhanced their activity against preformed biofilms of S. aureus and P. aeruginosa. frontiersin.org An analog of the related Temporin-SHa was found to be synergistic with the antifungal drug amphotericin B against Candida albicans. cdnsciencepub.com
These findings highlight the potential of using this compound in combination therapies to improve treatment outcomes for infectious diseases. nih.govresearchgate.net
Advanced Delivery Systems and Formulation Research (excluding clinical applications)
While this compound and other AMPs hold great promise, their practical application can be limited by issues such as stability and bioavailability. conicet.gov.arresearchgate.net Advanced delivery systems and formulation research aim to overcome these challenges by protecting the peptides from degradation and delivering them effectively to the site of infection. researchgate.netmdpi.com
Nanoparticle-based Delivery Systems:
Nanoparticles are being extensively explored as carriers for AMPs. conicet.gov.armdpi.com These systems can encapsulate or be conjugated with peptides, offering several advantages:
Protection from Degradation: Nanocarriers can shield AMPs from proteolytic enzymes in the body, increasing their stability and circulation time. researchgate.netmdpi.com
Enhanced Bioavailability: By improving stability and targeting, nanoparticles can increase the amount of active peptide that reaches the infection site. researchgate.net
Synergistic Effects: Some nanomaterials, such as silver or gold nanoparticles, possess their own antimicrobial properties and can act synergistically with the loaded AMP. mdpi.com
Examples of nanoparticle systems investigated for AMP delivery include liposomes, polymeric nanoparticles, and metal nanoparticles. conicet.gov.armdpi.com For instance, chitosan (B1678972) nanoparticles loaded with Temporin B have been developed and studied. nih.gov
Surface Immobilization:
Another advanced formulation strategy involves covalently immobilizing AMPs onto the surfaces of materials, such as medical implants or plastics. sci-hub.se This approach aims to create surfaces that are resistant to microbial colonization and biofilm formation. Research has been conducted on immobilizing derivatives of this compound onto titanium surfaces. sci-hub.se These peptide-coated surfaces demonstrated broad-spectrum activity against pathogenic bacteria, including S. aureus and E. coli, and were able to prevent biofilm formation. sci-hub.se
This area of research is crucial for translating the potent in vitro activity of this compound into effective therapeutic and preventative strategies. conicet.gov.arresearchgate.net
Q & A
Q. How is Temporin-SHf synthesized and purified for experimental use?
this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, yielding a linear sequence (FFFLSRIF) with >99% purity. Post-synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry are used for purification and validation. This method ensures precise amino acid coupling and minimizes side reactions, critical for maintaining bioactivity .
Q. What structural features contribute to this compound’s antimicrobial and antitumor activities?
this compound adopts an α-helical conformation in membrane-mimetic environments (e.g., SDS micelles), with hydrophobic residues (e.g., phenylalanine) forming a distinct amphipathic structure. This helix, spanning residues Phe3-Phe8, enhances membrane disruption via hydrophobic interactions and electrostatic attraction to negatively charged cancer cell membranes. Its short length (13 residues) and high hydrophobicity (75%) further optimize membrane penetration .
Q. What in vitro assays are used to determine this compound’s cytotoxicity against cancer cells?
Cytotoxicity is assessed via MTT assays using cancer cell lines (A549, MCF-7, HepG2, PC3) and non-tumor cells (e.g., HUVEC). IC₅₀ values are calculated after 24–48 hours of peptide exposure. Selectivity is confirmed by comparing tumor vs. non-tumor cell viability, with A549 lung cancer cells showing the highest sensitivity (IC₅₀ ~15 µM) due to membrane phosphatidylserine exposure .
Advanced Research Questions
Q. How does this compound selectively target cancer cells while sparing non-tumor cells?
Selectivity arises from electrostatic interactions between this compound’s cationic residues (e.g., Arg6) and anionic phospholipids (e.g., phosphatidylserine) abundant in cancer cell membranes. Normal cell membranes, rich in zwitterionic phospholipids, repel the peptide. Membrane fluidity and microvilli density in cancer cells also enhance peptide binding and lytic activity .
Q. What experimental strategies address the stability challenges of this compound in physiological environments?
Disulfide engineering (e.g., [L4C, I7C]this compound) stabilizes the bioactive α-helix by introducing a covalent bond between residues 4 and 7. This modification reduces proteolytic degradation in serum and improves redox stability (reduction potential: −289 mV). Circular dichroism (CD) spectroscopy confirms retained helicity under physiological conditions .
Q. How do structural modifications enhance this compound’s bioactivity and stability?
Computational modeling (e.g., homology using Schrödinger’s Glide) guides residue substitutions to optimize hydrophobicity and charge balance. For example, substituting leucine and isoleucine with cysteine residues stabilizes the helix without compromising antimicrobial activity. Stability assays (e.g., trypsin digestion, serum incubation) validate improved half-life .
Q. What methodologies resolve contradictions in this compound’s efficacy across cancer cell lines?
Mechanistic studies using flow cytometry and Western blotting (e.g., caspase-3/9 activation, Bcl-2 downregulation) reveal that apoptosis induction varies with mitochondrial membrane potential and lysosomal integrity. Discrepancies in IC₅₀ values (e.g., A549 vs. PC3 cells) are attributed to differences in membrane lipid composition, validated via lipidomic profiling .
Methodological Considerations
- Membrane Interaction Analysis : Surface plasmon resonance (SPR) and molecular dynamics simulations quantify peptide-lipid binding affinities .
- Apoptosis Assays : Annexin V/PI staining and cytochrome c release assays differentiate necrotic vs. apoptotic pathways .
- Structural Validation : NMR spectroscopy in SDS micelles and homology modeling reconcile experimental vs. predicted helical conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
